

Physicochemical properties and synthesis of Derythro-Sphingosine

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Compound of Interest

Compound Name: D-erythro-Sphingosine-13C2,D2

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An In-depth Technical Guide to D-erythro-Sphingosine: Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

D-erythro-Sphingosine is a fundamental long-chain amino alcohol that serves as the structural backbone for all sphingolipids in mammals.[1] Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and cell migration.[2][3][4] Consequently, D-erythro-sphingosine and its metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are of significant interest in drug development and biomedical research.[4] [5] This guide provides a comprehensive overview of the physicochemical properties of D-erythro-sphingosine and details common synthetic approaches.

Physicochemical Properties

D-erythro-Sphingosine is a white to cream-colored, crystalline or waxy solid.[6][7] Its amphipathic nature, with a polar head group and a long, nonpolar hydrocarbon tail, dictates its behavior in biological and chemical systems. Quantitative properties are summarized in the table below.



Property	Value	Reference(s)
Systematic Name	(2S,3R,4E)-2-Amino-4- octadecene-1,3-diol	[8]
CAS Number	123-78-4	[6]
Molecular Formula	C18H37NO2	[6]
Molecular Weight	299.49 g/mol	[6]
Melting Point	74.2-78.1 °C; 81 °C	[6][9]
Boiling Point	~440.8°C (rough estimate)	[6]
Appearance	White to cream powder or waxy solid	[6]
Solubility	Insoluble: Water.[6] Soluble: Chloroform (1-20 mg/mL), DMSO (10 mg/mL), Ethanol, Methanol, Acetone, Ethyl Acetate, Petroleum Ether.[6]	
Storage Temperature	-20°C	[6]
SMILES String	NINVALID-LINK \C=C\CCCCCCCCCCC">C @HCO	
InChI Key	WWUZIQQURGPMPG- KRWOKUGFSA-N	
рКа	11.80 ± 0.45 (Predicted)	[6]

Spectral Data:

• ¹H and ¹³C NMR: Detailed spectral data has been reported, with key shifts observed for the protons and carbons associated with the amino alcohol headgroup and the trans double bond.[9]

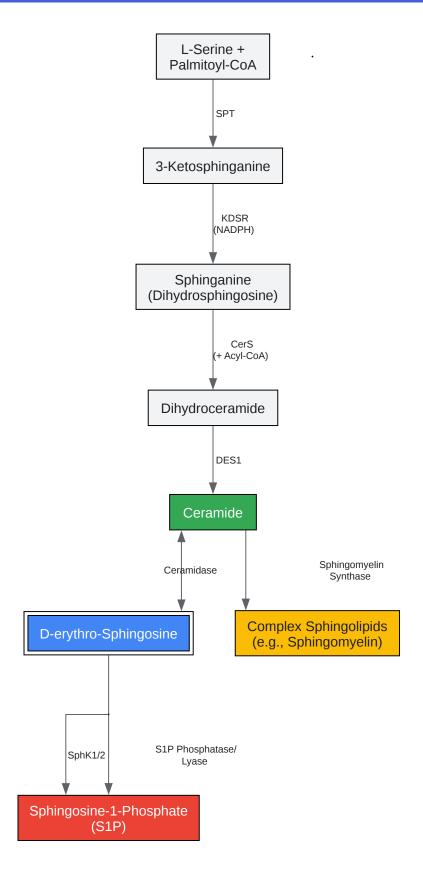


- Mass Spectrometry: The molecule can be identified by its mass-to-charge ratio using techniques like LC-MS/MS, with characteristic fragmentation patterns.[4][9][10] The precursor ion [M+H]+ is observed at m/z 300.2875.[9]
- Infrared (IR) Spectroscopy: Characteristic IR bands have been noted at 1590 and 875 cm⁻¹.
 [6]

Role in Sphingolipid Metabolism

D-erythro-Sphingosine is a central hub in the de novo sphingolipid biosynthesis pathway, which primarily occurs at the endoplasmic reticulum (ER).[2][3][11] The pathway begins with the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT). [11] The resulting intermediate is rapidly converted to sphinganine (dihydrosphingosine), which is then acylated by ceramide synthases (CerS) to form dihydroceramide. A desaturase introduces a trans double bond at the C4-C5 position to yield ceramide, the direct precursor for complex sphingolipids like sphingomyelin and glucosylceramide.[11] Alternatively, ceramide can be hydrolyzed by ceramidases to release D-erythro-sphingosine. Sphingosine can then be phosphorylated by sphingosine kinases (SphK1/2) to produce the potent signaling molecule sphingosine-1-phosphate (S1P).[3][11]





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Figure 1. De novo Sphingolipid Biosynthesis Pathway.



Synthesis of D-erythro-Sphingosine

The stereoselective synthesis of D-erythro-sphingosine is a key challenge due to its two chiral centers (C2 and C3) and the E-configured double bond (C4-C5). Numerous synthetic strategies have been developed, often employing chiral starting materials to establish the correct stereochemistry.

Common chiral precursors include:

- L-Serine: Provides the C1-C2 fragment with the correct stereochemistry for the amino alcohol.[12][13]
- Carbohydrates: Sugars like D-galactose or D-mannitol serve as versatile chiral templates.
 [14][15]
- D-ribo-Phytosphingosine: This readily available sphingoid base can be efficiently converted to D-erythro-sphingosine.[14]

Representative Experimental Protocol: Synthesis from D-ribo-Phytosphingosine

This approach is advantageous as D-ribo-phytosphingosine, which contains the complete 18-carbon backbone and the required stereochemistry at C2 and C3, can be sourced from fermentation processes. The core of this synthesis involves the selective transformation of the 3,4-vicinal diol into the characteristic E-allylic alcohol of sphingosine.[1][14]

Objective: To convert D-ribo-phytosphingosine to D-erythro-sphingosine via selective protection, formation of a cyclic intermediate, and stereoselective elimination.

Materials:

- D-ribo-phytosphingosine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Thionyl chloride (SOCl₂)
- Pyridine



- Sodium iodide (Nal)
- Triethylamine (TEA)
- Appropriate solvents (e.g., Dichloromethane (DCM), Acetone)
- Hydrochloric acid (HCl) for deprotection

Methodology:

Step 1: N-Protection

- Dissolve D-ribo-phytosphingosine in a suitable solvent mixture (e.g., DCM/Methanol).
- Add triethylamine followed by di-tert-butyl dicarbonate ((Boc)₂O) to protect the C2 amino group.
- Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
- Work up the reaction mixture and purify the N-Boc protected phytosphingosine by column chromatography.

Step 2: Formation of Cyclic Sulfite and Iodination

- Dissolve the N-Boc protected phytosphingosine in pyridine and cool to 0°C.
- Slowly add thionyl chloride (SOCl₂) to form a cyclic sulfite intermediate across the C3 and C4 hydroxyl groups.
- After stirring, remove the solvent under reduced pressure.
- Dissolve the crude cyclic sulfite in acetone and add sodium iodide (NaI).
- Heat the mixture to reflux. This promotes the opening of the cyclic sulfite and subsequent elimination to form the desired trans-double bond, yielding N-Boc-D-erythro-sphingosine.

Step 3: Deprotection



- Dissolve the purified N-Boc-D-erythro-sphingosine in a methanolic solution of hydrochloric acid.
- Stir the reaction at room temperature to cleave the Boc protecting group.
- Neutralize the reaction mixture and extract the product.
- Purify the final product, D-erythro-sphingosine, by recrystallization from a suitable solvent like ethyl acetate or diethyl ether.[6]

This protocol is a representative summary based on established chemical transformations for converting vicinal diols to alkenes and may require optimization. It is synthesized from principles described in references[14] and[1].



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Figure 2. Synthetic workflow from D-ribo-Phytosphingosine.

Conclusion

D-erythro-Sphingosine is a cornerstone molecule in lipid biochemistry and cell biology. A thorough understanding of its physicochemical properties is essential for its handling, analysis, and application in research. Furthermore, robust and efficient chemical synthesis routes are critical for producing high-purity sphingosine and its analogs, enabling detailed biophysical studies and the development of novel therapeutics targeting the complex sphingolipid metabolic network.[15] The methods outlined in this guide provide a foundation for professionals working with this vital biomolecule.

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